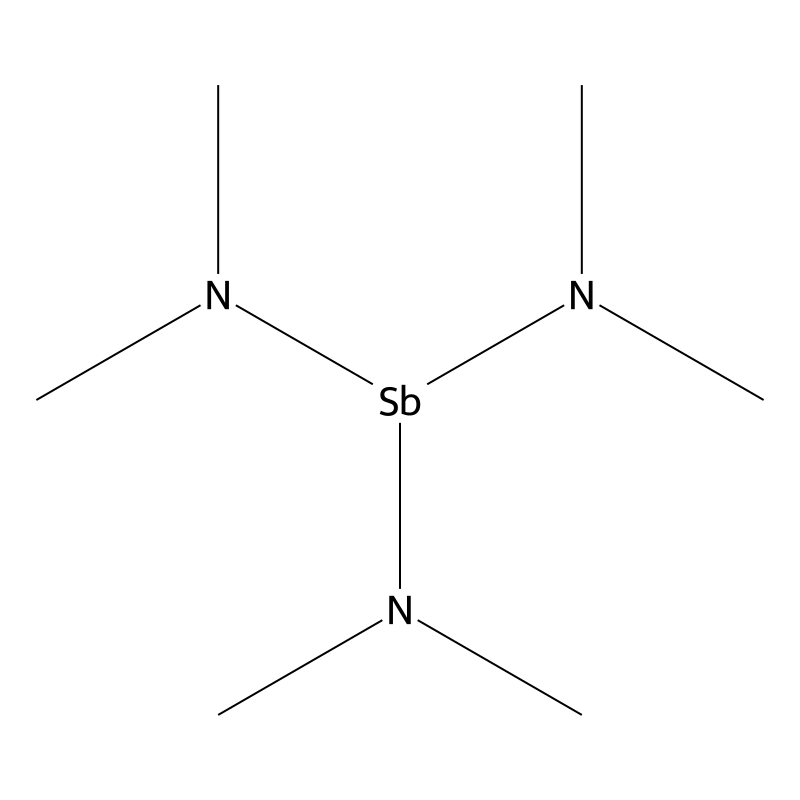

Tris(dimethylamino)antimony

Content Navigation

Traditional antimony halide or alkyl precursors corrode equipment, require high temperatures, and compromise film purity. Tris(dimethylamino)antimony (TDMASb) solves these: a halogen-free, high-volatility liquid enabling low-temperature (130-150°C) ALD/CVD of pure Sb thin films. No corrosive HCl byproducts, no pyrophoric risks. Ideal for phase-change memory, solar absorbers, and oxide sensors. Bulk stock available with rapid global delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Tris(dimethylamino)antimony (TDMASb, CAS 7289-92-1) is a liquid, halogen-free, homoleptic metal-amide precursor primarily utilized for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of antimony-containing thin films, such as Sb2Te3, Sb2S3, and SnOx[1]. As a highly volatile liquid with a vapor pressure of 1.04 Torr at 30 °C, it offers superior transport efficiency in vapor-phase delivery systems compared to solid alkoxide or aryl alternatives[2]. Its procurement value lies in its ability to enable low-temperature (130–150 °C) deposition windows while eliminating the corrosive byproducts and halogen contamination risks associated with traditional halide precursors like antimony trichloride[3].

Procurement Fit

References

- [1] Mechanism of Vapor-Phase Infiltration of Organometallic Hf in Poly(Methyl Methacrylate) for Hybrid Resist Applications. PMC, 2026.

- [2] High Volatile Antimony(III) Precursors for Metal Oxide Thin Film Deposition. ACS Omega, 2020.

- [3] Highly reproducible planar Sb2S3-sensitized solar cells based on atomic layer deposition. RSC Advances, 2014.

Substituting TDMASb with generic antimony sources such as antimony trichloride (SbCl3) or trimethylantimony (TMSb) introduces severe process liabilities. Halide precursors like SbCl3 generate corrosive hydrogen chloride (HCl) byproducts during deposition, which can degrade sensitive substrates and exhaust systems, while also requiring higher delivery temperatures to achieve sufficient vapor pressure [1]. Conversely, highly reactive alkyls like TMSb are notoriously pyrophoric and highly toxic, necessitating stringent and costly safety protocols [2]. Furthermore, substituting with solid precursors such as triphenylantimony (SbPh3) demands significantly higher sublimation temperatures, complicating precursor delivery and increasing the risk of carbon contamination in the resulting thin films [1].

Substitution Risk

Low-Temperature Vapor Pressure

TDMASb demonstrates highly efficient vaporization characteristics, achieving a vapor pressure of 1.04 Torr at just 30 °C. In contrast, commonly used alternatives require significantly higher thermal energy to reach equivalent volatility; for example, antimony trichloride (SbCl3) requires 50 °C to reach 1 Torr, and antimony(III) ethoxide requires 95 °C [1]. This lower vaporization temperature reduces the heating requirements for delivery lines and minimizes the risk of premature thermal decomposition in the precursor bubbler.

| Evidence Dimension | Temperature required to reach ~1 Torr vapor pressure |

| Target Compound Data | 30 °C (1.04 Torr) |

| Comparator Or Baseline | SbCl3 (50 °C) and Sb(OCH2CH3)3 (95 °C) |

| Quantified Difference | 20 °C to 65 °C reduction in delivery temperature |

| Conditions | Standard precursor bubbler vaporization conditions |

Lower delivery temperatures reduce the thermal budget of the deposition system and prevent precursor degradation during prolonged storage in heated delivery lines.

Low-Temperature Chalcogenide ALD

TDMASb exhibits excellent reactivity with co-reactants like H2S and selenium dimethyldithiocarbamate (SDMDTC) at low temperatures, enabling the ALD of high-purity Sb2S3 and Sb2Se3 films at 130 °C and 150 °C, respectively [1]. For Sb2Se3, the process yields a saturated, self-limiting growth rate of ~0.28 Å per cycle [2]. In contrast, traditional homoleptic carbamate or halide precursors often require deposition temperatures exceeding 350–400 °C to achieve sufficient reactivity [3], which is incompatible with temperature-sensitive substrates such as flexible polymers or complex device architectures.

| Evidence Dimension | ALD Deposition Temperature Window |

| Target Compound Data | 130 °C - 150 °C for Sb2S3 and Sb2Se3 |

| Comparator Or Baseline | Traditional carbamate or halide precursors (>350 °C - 400 °C) |

| Quantified Difference | >200 °C reduction in required deposition temperature |

| Conditions | ALD reactor using H2S or SDMDTC co-reactants |

Procuring TDMASb allows manufacturers to deposit high-quality antimony chalcogenides on thermally fragile substrates that would degrade under the high temperatures required by legacy precursors.

Halogen-Free Deposition

As a homoleptic amide precursor, TDMASb decomposes into volatile amine byproducts (e.g., dimethylamine) during ALD/CVD processes, entirely avoiding the generation of corrosive hydrogen chloride (HCl) gas[1]. When using antimony trichloride (SbCl3) as a baseline comparator, the deposition process inherently produces HCl, which can etch underlying layers, damage reactor components, and leave residual chloride contamination in the film[2]. TDMASb ensures high-purity, halogen-free films without the need for aggressive post-deposition treatments.

| Evidence Dimension | Corrosive byproduct generation during ALD/CVD |

| Target Compound Data | Generates volatile, non-corrosive dimethylamine |

| Comparator Or Baseline | SbCl3 (Generates corrosive HCl gas) |

| Quantified Difference | 100% elimination of halogenated byproducts |

| Conditions | Vapor-phase deposition (ALD/CVD) environments |

Halogen-free precursors extend the lifespan of vacuum and exhaust hardware while protecting sensitive device interfaces from chemical etching.

Photovoltaic Chalcogenide ALD

TDMASb is the optimal precursor for depositing Sb2S3 and Sb2Se3 photoabsorber layers in next-generation solar cells. Its ability to facilitate self-limiting growth at low temperatures (130–150 °C) ensures uniform, conformal coating on complex nanostructured substrates without thermal degradation of the underlying layers [1].

PCM Device Fabrication

In the semiconductor industry, TDMASb is utilized for the chemical vapor deposition of antimony-telluride alloys used in non-volatile phase change memory. Its high volatility and halogen-free nature prevent chloride contamination, which is critical for maintaining the precise electrical resistivity and switching characteristics required for memory devices [2].

Low-Temperature Antimony Oxide ALD

TDMASb is highly effective for the ALD of antimony oxide thin films used in gas sensors and dielectric mirrors. By reacting with ozone or water at moderate temperatures, it produces high-purity oxide layers while avoiding the carbon incorporation often seen with heavier alkyl or aryl antimony precursors [3].

Application Fit Matrix

Explore Compound Types